2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring, a fluorobenzyl group, and a dimethoxybenzylthio moiety, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Dimethoxybenzylthio Group: The dimethoxybenzylthio group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the dimethoxybenzylthio moiety.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic aromatic substitution reaction, where the fluorine atom acts as a leaving group, allowing the benzylamine to form a bond with the thiazole ring.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the thiazole ring or the acetamide group, leading to the formation of thiazolidines or amines, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions may require reagents like bromine (Br2) or iodine (I2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines or amines.
Scientific Research Applications
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique structural features make it a candidate for use in material science, including the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and benzyl groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA synthesis, protein function, or cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-chlorobenzyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide: Similar structure but with a methyl group instead of fluorine.
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-nitrobenzyl)acetamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorobenzyl group in 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-fluorobenzyl)acetamide imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, potentially enhancing its biological activity and therapeutic potential.
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S2/c1-26-18-7-15(8-19(10-18)27-2)12-28-21-24-17(13-29-21)9-20(25)23-11-14-3-5-16(22)6-4-14/h3-8,10,13H,9,11-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPFQMLEGXTWDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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